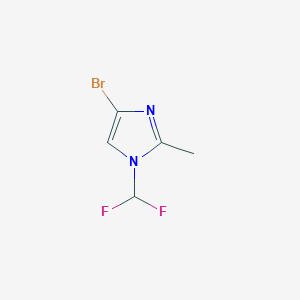

4-Bromo-1-(difluoromethyl)-2-methylimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1-(difluoromethyl)-2-methylimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a derivative of imidazole and contains bromine and difluoromethyl groups that make it a unique and valuable compound for research purposes.

Wissenschaftliche Forschungsanwendungen

Ionic Liquids and Fuel Cells

Research has shown that imidazole derivatives, similar to "4-Bromo-1-(difluoromethyl)-2-methylimidazole," play a crucial role in the development of room-temperature imidazolium ionic liquids, which are outstanding electrolytes for fuel cells. These ionic liquids achieve a significant overall cell efficiency, demonstrating their potential for sustainable energy applications (Souza et al., 2003).

Synthesis of Dihydropyrimidinones and Hydroquinazoline-diones

Another application involves the use of Bronsted acidic ionic liquids for the efficient and reusable catalysis in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. These compounds are important in pharmaceutical research, demonstrating the role of imidazole derivatives in facilitating complex chemical syntheses (Kefayati et al., 2012).

Fischer Esterification Catalyst

Imidazole-based ionic liquids have also been identified as efficient catalysts for Fischer esterification, a fundamental reaction in organic synthesis. This application underscores the utility of such compounds in chemical synthesis, enabling more sustainable and efficient processes (Joseph et al., 2005).

Amino Acid Mimetics Synthesis

Moreover, the versatility of imidazole derivatives extends to the synthesis of amino acid mimetics with a C-terminal imidazole, which are critical for developing therapeutic agents and understanding biological processes (Zaman et al., 2005).

Esterification in Green Chemistry

Imidazole ionic liquids have facilitated the green chemistry approach to esterification, allowing reactions to proceed without volatile organic solvents and enabling the easy separation of esters. This highlights the environmental benefits of using imidazole derivatives in chemical processes (Zhu et al., 2003).

Liquid Crystalline Properties

Research on long-chain 1-alkyl-3-methylimidazolium salts, similar in structure to "4-Bromo-1-(difluoromethyl)-2-methylimidazole," has revealed their potential in forming liquid crystalline phases. These findings open new avenues for the development of advanced materials and displays (Bradley et al., 2002).

Eigenschaften

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-3-9-4(6)2-10(3)5(7)8/h2,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBIYIQWSJZWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2601000.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2601001.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2601003.png)

![N-[(3-fluorophenyl)methoxy]thian-4-imine](/img/structure/B2601004.png)

![7-(4-chlorophenyl)-5-(4-fluorophenyl)-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601005.png)

![6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2601006.png)